Tyr-D-Ala-P-Chloro-Phe-Pro-NH2
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-chlorophenyl)propanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN5O5/c1-15(30-25(36)20(28)13-16-6-10-19(33)11-7-16)24(35)31-21(14-17-4-8-18(27)9-5-17)26(37)32-12-2-3-22(32)23(29)34/h4-11,15,20-22,33H,2-3,12-14,28H2,1H3,(H2,29,34)(H,30,36)(H,31,35)/t15-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYCMDUDHSCSLX-VUVCYMEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Condensation vs. Stepwise Synthesis
The synthesis of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 can adopt either stepwise elongation or fragment condensation. The latter, exemplified in EP1212350A1 for H-Tyr-D-Ala-Phe(pF)-Phe-NH2, involves coupling pre-synthesized dipeptide fragments (e.g., Tyr-D-Ala and P-Chloro-Phe-Pro-NH2). This approach reduces side reactions and simplifies purification, particularly for large-scale production. Stepwise synthesis, while feasible, risks racemization during repetitive deprotection and coupling steps, especially with sterically hindered residues like proline.
Protecting Group Selection
Effective protection of amino and carboxyl groups is critical. The benzyloxycarbonyl (Z) group, widely used in EP1212350A1, protects the N-terminal tyrosine during fragment synthesis, while tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups may suit proline’s secondary amine. For the chloro-substituted phenylalanine, orthogonal protection (e.g., Z for N-terminal and methyl ester for C-terminal) ensures selective deactivation during coupling.
Synthesis of Individual Fragments
Preparation of Z-Tyr-D-Ala-OH
The Tyr-D-Ala fragment is synthesized via mixed anhydride activation. In Example 3 of EP1212350A1, Z-Tyr-OH and H-D-Ala-OMe·HCl are coupled using isobutyl chloroformate and N-methylmorpholine (NMM) in acetone at -10°C, yielding Z-Tyr-D-Ala-OMe. Saponification with NaOH (Example 2) converts the methyl ester to the free acid (Z-Tyr-D-Ala-OH), achieving 86% yield and 99% purity after crystallization. Adapting this for this compound would require analogous steps with adjusted protecting groups.
Synthesis of H-Phe(pCl)-Pro-NH2
The C-terminal fragment H-Phe(pCl)-Pro-NH2 necessitates introducing the chloro substituent and proline amide. EP1212350A1’s method for H-Phe(pF)-Phe-NH2 (Example 5) involves coupling Z-Phe(pF)-OH with H-Phe-NH2·HCl using acetonitrile and NMM at -10°C. Substituting Z-Phe(pCl)-OH and H-Pro-NH2·HCl would follow similar activation with isobutyl chloroformate. Proline’s cyclic structure may necessitate longer reaction times or elevated temperatures to overcome steric hindrance.
Fragment Coupling and Final Deprotection
Coupling of Tyr-D-Ala and Phe(pCl)-Pro-NH2
The critical coupling step merges Z-Tyr-D-Ala-OH and H-Phe(pCl)-Pro-NH2·HCl. Example 8 of EP1212350A1 demonstrates this using isobutyl chloroformate and NMM in acetone at -10°C, achieving 77% yield. For the target compound, DMF or dichloromethane may enhance solubility of the proline-containing fragment. Post-coupling, the Z group is removed via catalytic hydrogenation (5% Pd/C, 3 bar H2), as described in Example 9, yielding the free tetrapeptide.
Final Purification and Salt Formation
Crystallization protocols from EP1212350A1 are adaptable. The free base is dissolved in acetone/water (95:5) and precipitated by adding methyl isobutyl ketone (MIBK). For this compound·HCl, stoichiometric HCl is introduced during crystallization, with seeding ensuring high purity (>99%).
Analytical and Process Considerations
Reaction Monitoring and Optimization
High-performance liquid chromatography (HPLC) is indispensable for tracking coupling efficiency and intermediate purity. EP1212350A1 reports >99% purity for intermediates using C18 columns and acetonitrile/water gradients. For the chloro-substituted analog, UV detection at 254 nm would monitor the aromatic chloro group.
Solvent and Temperature Effects
Low temperatures (-10°C to 0°C) minimize racemization during activation, while polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility. Proline’s conformational rigidity may necessitate warmer conditions (20–25°C) during coupling to improve reaction rates.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for synthesizing this compound versus the fluoro analog from EP1212350A1:
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amine.
Substitution: The chloro group on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Opioid Receptor Binding Studies
One of the primary applications of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is its use in studying opioid receptor interactions. This peptide has shown high affinity for the mu-opioid receptor (MOR), making it a valuable tool for understanding the mechanisms of opioid action.
- Binding Affinity : In studies involving rat brain and CHO (Chinese Hamster Ovary) cells, TAPP exhibited a dissociation constant (Kd) of approximately 0.31 nM in rat brain membranes and 0.78 nM in CHO cells expressing the MOR. These results indicate a strong binding affinity, highlighting its potential as a lead compound for developing new analgesics .
- Selectivity : TAPP has demonstrated selectivity for mu-opioid receptors over delta and kappa receptors, which is crucial for minimizing side effects associated with non-selective opioid agonists .
Drug Development
The synthesis and modification of TAPP analogs have been pivotal in drug development efforts aimed at creating more effective and safer analgesics.
- Stereoisomeric Variants : Research has focused on synthesizing stereoisomeric analogs of TAPP to evaluate their binding affinities and biological activities. Such studies have revealed that certain modifications can enhance receptor selectivity and potency, offering insights into structure-activity relationships (SAR) that are critical for drug design .
- Therapeutic Potential : Given its potent activity at the mu-opioid receptor, TAPP and its derivatives are being explored as candidates for treating pain while potentially reducing the risk of addiction associated with traditional opioids .
Mechanistic Studies
TAPP's role extends beyond mere receptor binding; it serves as a model compound for investigating the underlying mechanisms of opioid signaling.
- Receptor Activation : Studies using TAPP have elucidated how opioid peptides activate MORs and trigger downstream signaling pathways. Understanding these mechanisms is essential for developing drugs that can effectively modulate pain without the adverse effects commonly seen with opioids .
- Pharmacological Characterization : The pharmacological profile of TAPP has been characterized through various assays that assess its efficacy and safety, providing a comprehensive understanding of how modifications to the peptide structure can influence its activity .
Analytical Techniques
The analysis of this compound involves sophisticated techniques that ensure accurate characterization and quantification.
- Mass Spectrometry (MS) : The use of LC-MS (Liquid Chromatography-Mass Spectrometry) has been instrumental in studying the stability and metabolism of TAPP in biological systems. This technique allows researchers to track the compound's behavior in vivo, which is crucial for assessing its therapeutic potential .
- Chiral Separations : Given the importance of stereochemistry in pharmacology, chiral separation techniques are employed to isolate and analyze different stereoisomers of TAPP. These methods enhance our understanding of how different configurations affect biological activity .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂ and related peptides:
*Inferred from structural similarity to dermorphin (mu-selective) and dermenkephalin (delta-selective).
Key Findings from Comparative Studies
Role of D-Amino Acids: The D-configuration at position 2 (e.g., D-Ala in dermorphin, D-Met in dermenkephalin) is critical for receptor selectivity and metabolic stability.
Impact of Aromatic Substitutions :
- The P-Cl-Phe in Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂ likely enhances lipophilicity and receptor binding compared to unmodified Phe in dermorphin. Similar modifications in other peptides (e.g., [D-Ala², N-Me-Phe⁴]enkephalin) improve potency and bioavailability .
- Dermenkephalin’s His⁴ and Met⁶ residues contribute to delta selectivity, whereas Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂’s Pro⁵ may rigidify the peptide backbone, altering receptor interaction dynamics .
Receptor Selectivity and Applications: Dermorphin (mu-selective) and dermenkephalin (delta-selective) demonstrate that minor sequence changes (e.g., D-Ala vs. D-Met) drastically shift receptor preference. Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂’s dual modifications (D-Ala² + P-Cl-Phe³) could yield mixed or novel selectivity profiles .
Notes and Limitations
Toxicological Uncertainties : While H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ is classified as low-risk, the safety profile of Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂ remains unstudied .
Biological Activity
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is a synthetic peptide that has garnered attention in biomedical research due to its unique structural features and biological activities. This compound is primarily investigated for its interactions with opioid receptors, particularly its analgesic properties, and its potential applications in therapeutic settings.
Chemical Structure and Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process involves:
- Attachment of the First Amino Acid : The first amino acid is attached to a solid resin.
- Deprotection and Coupling : Protective groups are removed, and subsequent amino acids are coupled using reagents like HBTU or DIC.
- Repetition : The deprotection and coupling steps are repeated until the desired sequence is achieved.
- Cleavage and Purification : The final peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) .
The biological activity of this compound is primarily mediated through its interaction with opioid receptors, specifically the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). Upon binding to these receptors, the compound can modulate various signaling pathways that lead to physiological effects such as analgesia and anti-inflammatory responses .
Key Mechanisms:
- Receptor Binding : The chloro group on the phenylalanine residue enhances binding affinity to opioid receptors compared to similar compounds .
- Signal Transduction : Activation of MOR leads to inhibition of adenylate cyclase, resulting in decreased cAMP levels, which contributes to pain relief .
Analgesic Effects
Research indicates that this compound exhibits significant analgesic properties. In various animal models, it has been shown to reduce pain responses effectively:
- Mouse Vas Deferens Assay : This assay demonstrated that the compound acts as a potent agonist at MOR with an IC50 value indicating high efficacy .
- Guinea Pig Ileum Assay : Similar results were observed in this assay, confirming its role as an effective analgesic agent .
Comparison with Similar Compounds
This compound can be compared with other opioid peptides such as dermorphin and Tyr-D-Arg-Phe-Gly-NH2:
| Compound | μ-Receptor Affinity | Analgesic Potency | Unique Features |
|---|---|---|---|
| This compound | High | High | Chloro substitution enhances stability |
| Dermorphin | Very High | Very High | Natural peptide from amphibian skin |
| Tyr-D-Arg-Phe-Gly-NH2 | Moderate | Moderate | Synthetic derivative |
Case Studies and Research Findings
-
Study on Opioid Receptor Agonists :
A study evaluated various analogs of opioid peptides, including this compound. Results indicated that this compound maintained high binding affinity while exhibiting lower side effects compared to traditional opioids . -
Therapeutic Applications :
Investigations have suggested potential therapeutic applications for this compound in treating chronic pain conditions without the severe side effects associated with conventional opioids . -
Enzyme Inhibition Studies :
Additional research explored the compound's role in enzyme inhibition, further highlighting its versatility as a bioactive molecule in pharmacological applications .
Q & A
Q. How should researchers address discrepancies between primary data and published literature on this compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
